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molecular formula C8H9NO3 B1581079 2-Methyl-3-nitrobenzyl alcohol CAS No. 23876-13-3

2-Methyl-3-nitrobenzyl alcohol

Cat. No. B1581079
M. Wt: 167.16 g/mol
InChI Key: QJANIQCEDPJNLO-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Name
Quantity
85 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[ClH:13].[OH-].[K+]>[Fe].C(O)C>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:6][CH:7]=[CH:8][C:9]=1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=1.[ClH:13].[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:9]([CH:8]=[CH:7][CH:6]=1)[NH2:10] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
41.8 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1[N+](=O)[O-]
Name
Quantity
85 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the iron
WASH
Type
WASH
Details
The filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
the water-hexane azeotrope was removed by distillation
ADDITION
Type
ADDITION
Details
The addition of hexane
CUSTOM
Type
CUSTOM
Details
the subsequent removal of the water-hexane azeotrope
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC=C1CO)C1=CC=CC=C1
Name
Type
product
Smiles
Cl.OCC=1C(=C(N)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04536591

Procedure details

2-Methyl[1,1'-biphenyl]-3-methanol was prepared as follows: To 100 ml of stirred 50% aqueous ethanol was added 2-methyl-3-nitrobenzyl alcohol (41.8 g, 0.25 mole) and 85.0 grams of iron powder. The mixture was brought to reflux, and 5.2 ml of concentrated hydrochloric acid was slowly added. Upon complete addition, the reaction mixture was stirred under reflux for 2 hours. The reaction mixture was then made just basic with ethanolic 15% potassium hydroxide. The hot mixture was filtered through diatomaceous earth to remove the iron. The filter cake was washed with ethanol. The filtrate was acidified with hydrogen chloride, then allowed to stand at room temperature for 16 hours. The ethanol was removed by evaporation under reduced pressure. Hexane was added to the residue, and the water-hexane azeotrope was removed by distillation. The addition of hexane and the subsequent removal of the water-hexane azeotrope by distillation was repeated three times. The 3-hydroxymethyl-2-methylaniline hydrochloride residue thus obtained was used as follows.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Name
Quantity
85 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[ClH:13].[OH-].[K+]>[Fe].C(O)C>[CH3:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:6][CH:7]=[CH:8][C:9]=1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=1.[ClH:13].[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:9]([CH:8]=[CH:7][CH:6]=1)[NH2:10] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
41.8 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1[N+](=O)[O-]
Name
Quantity
85 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to remove the iron
WASH
Type
WASH
Details
The filter cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
the water-hexane azeotrope was removed by distillation
ADDITION
Type
ADDITION
Details
The addition of hexane
CUSTOM
Type
CUSTOM
Details
the subsequent removal of the water-hexane azeotrope
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC=C1CO)C1=CC=CC=C1
Name
Type
product
Smiles
Cl.OCC=1C(=C(N)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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